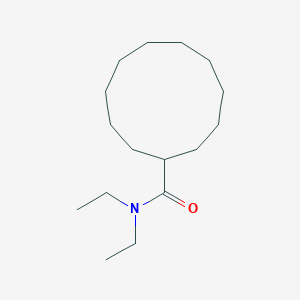

N,N-Diethylcycloundecanecarboxamide

Description

Structure

3D Structure

Properties

CAS No. |

91424-64-5 |

|---|---|

Molecular Formula |

C16H31NO |

Molecular Weight |

253.42 g/mol |

IUPAC Name |

N,N-diethylcycloundecanecarboxamide |

InChI |

InChI=1S/C16H31NO/c1-3-17(4-2)16(18)15-13-11-9-7-5-6-8-10-12-14-15/h15H,3-14H2,1-2H3 |

InChI Key |

VOGWDSQBBFBUCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1CCCCCCCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N,n Diethylcycloundecanecarboxamide

Established Synthetic Routes for the Cycloundecanecarboxamide Core

The synthesis of the N,N-diethylcycloundecanecarboxamide core can be logically divided into two key stages: the formation of the amide bond and the construction of the cycloundecane (B11939692) ring system.

Classical Amide Bond Formation Strategies

The final step in the synthesis of this compound is typically the formation of the amide bond between cycloundecanecarboxylic acid and diethylamine (B46881). Several classical methods are available for this transformation, each with its own set of advantages and limitations.

One of the most common methods involves the activation of the carboxylic acid. researchgate.net For instance, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride. google.com The resulting acyl chloride is then reacted with diethylamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct. google.comresearchgate.net

Alternatively, coupling reagents can be employed to facilitate the direct reaction between the carboxylic acid and the amine. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) can activate the carboxylic acid to form an intermediate that readily reacts with diethylamine to yield the desired amide. researchgate.netsld.cu This method is often preferred due to its mild reaction conditions.

| Reagent Class | Specific Reagent(s) | Key Features |

| Acyl Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Highly reactive intermediates, may require careful handling. google.comresearchgate.net |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Good yields, but can produce urea (B33335) byproducts that are difficult to remove. |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, often used in peptide synthesis. |

| Imidazolium-based | 1,1'-Carbonyldiimidazole (CDI) | Mild conditions, gaseous byproducts are easily removed. researchgate.netsld.cu |

Cycloundecane Ring System Construction Approaches

The construction of the 11-membered cycloundecane ring is a significant synthetic challenge due to unfavorable entropic factors and potential transannular strain. Various cyclization strategies have been developed to overcome these hurdles.

One classical approach is the high-dilution technique, where the concentration of the acyclic precursor is kept very low during the cyclization reaction to favor intramolecular over intermolecular reactions. This can be applied to various ring-closing reactions, such as the Dieckmann condensation of a long-chain diester or the Thorpe-Ziegler reaction of a dinitrile.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of large rings. An appropriately functionalized acyclic diene can be cyclized using a ruthenium-based catalyst, such as the Grubbs or Hoveyda-Grubbs catalysts. This method is known for its functional group tolerance and often provides good yields of the desired cycloalkene, which can then be hydrogenated to the cycloundecane.

Another approach is the acyloin condensation of a long-chain diester using molten sodium in an inert solvent. This reductive coupling reaction forms an α-hydroxy ketone, which can be further reduced to the corresponding cycloalkane.

Novel Synthetic Approaches for this compound

Modern synthetic chemistry offers new methodologies that can be applied to the synthesis of this compound, with a focus on stereoselectivity and environmentally friendly processes.

Stereoselective Synthesis Methodologies

While this compound itself does not possess any stereocenters in its most basic form, the introduction of substituents on the cycloundecane ring would create stereoisomers. Stereoselective synthesis would then become crucial to control the spatial arrangement of these substituents. nih.gov

For instance, if a chiral precursor is used, its stereochemistry can be transferred to the final product. Asymmetric catalysis can also be employed to introduce chirality. For example, a chiral catalyst could be used in a ring-closing metathesis reaction to produce an enantiomerically enriched cycloundecene. nih.gov Subsequent functionalization of the double bond could then lead to a stereocontrolled introduction of substituents.

Furthermore, if a chiral center is present in the acyclic precursor, its configuration can influence the stereochemical outcome of the cyclization step. This substrate-controlled diastereoselectivity is a common strategy in the synthesis of complex cyclic molecules. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be applied to the synthesis of this compound in several ways.

Biocatalysis offers a green alternative to traditional chemical methods for amide bond formation. rsc.org Enzymes such as lipases can catalyze the amidation reaction under mild conditions, often with high selectivity and in environmentally benign solvents. rsc.org For example, Novozym® 435 has been used for the synthesis of nicotinamide (B372718) derivatives. rsc.org The use of catalytic rather than stoichiometric reagents is another cornerstone of green chemistry. researchgate.net

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or biodegradable solvents. nih.gov |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. google.com |

| Use of Renewable Feedstocks | Exploring the use of starting materials derived from renewable resources. |

| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. researchgate.net |

| Biocatalysis | Utilizing enzymes for specific transformations, such as amide bond formation, under mild conditions. rsc.orgrsc.org |

Strategies for Structural Modification and Analogue Synthesis

The structural modification of this compound can be undertaken to explore the structure-activity relationship of this class of compounds. Modifications can be made to both the cycloundecane ring and the diethylamide moiety.

The cycloundecane ring can be functionalized by introducing various substituents such as alkyl, hydroxyl, or amino groups. This can be achieved by starting with a functionalized cycloundecane precursor or by direct functionalization of the ring. For example, C-H activation methodologies could potentially be used to introduce functional groups at specific positions on the ring.

The diethylamide group can also be modified. The ethyl groups can be replaced with other alkyl or aryl groups to investigate the effect of steric and electronic properties on the molecule's function. This can be achieved by using different secondary amines in the final amide bond formation step. Furthermore, the amide bond itself could be replaced with a bioisostere, such as a thioamide or a sulfonamide, to create analogues with potentially different properties. The synthesis of β-substituted alanines via Michael addition to dehydroalanine (B155165) derivatives is a known method for creating amino acid analogues. researchgate.net

Exploration of N-Substituent Modifications

Modifications to the N,N-diethyl groups of the amide can be explored to modulate the compound's physicochemical properties, such as lipophilicity, polarity, and metabolic stability. While direct modification of the existing ethyl groups is challenging, a variety of analogs can be synthesized by utilizing different secondary amines during the initial amide bond formation with cycloundecane carboxylic acid. This approach allows for the introduction of a wide range of alkyl, aryl, and functionalized N-substituents.

Another potential, albeit less common, strategy for modifying the N-substituents of a pre-formed amide is through N-dealkylation followed by re-alkylation. However, these reactions often require harsh conditions and may not be suitable for complex molecules. A more practical approach for diversification is the initial synthesis of a primary or secondary amide, which can then be further functionalized. For instance, N-alkylation of a secondary amide (e.g., N-ethylcycloundecanecarboxamide) can be achieved using various alkyl halides.

| Derivative Name | N-Substituent 1 | N-Substituent 2 | Rationale for Modification |

| N,N-Dimethylcycloundecanecarboxamide | Methyl | Methyl | Investigating the effect of smaller alkyl groups on activity. |

| N,N-Dipropylcycloundecanecarboxamide | Propyl | Propyl | Exploring the impact of increased lipophilicity. |

| N-Ethyl-N-methylcycloundecanecarboxamide | Ethyl | Methyl | Studying the effect of asymmetric N-substitution. |

| N-Cyclopropyl-N-ethylcycloundecanecarboxamide | Cyclopropyl | Ethyl | Introduction of a strained ring to alter conformation. |

| N-Benzyl-N-ethylcycloundecanecarboxamide | Benzyl | Ethyl | Investigating the influence of an aromatic substituent. |

| N,N-Bis(2-methoxyethyl)cycloundecanecarboxamide | 2-Methoxyethyl | 2-Methoxyethyl | Enhancing polarity and potential for hydrogen bonding. |

Cycloundecane Ring System Substitutions

Introducing substituents onto the cycloundecane ring can significantly impact the molecule's conformation and its interaction with biological targets. The large, flexible nature of the eleven-membered ring allows for a multitude of possible isomers for each substituted derivative. The synthesis of such derivatives would typically start from a pre-functionalized cycloundecane precursor.

For instance, a ketone or hydroxyl group on the cycloundecane ring could serve as a handle for further chemical transformations. A commercially available substituted cycloundecanone (B1197894) could be a starting point, where the ketone is converted to other functional groups either before or after the formation of the amide.

Direct functionalization of the unsubstituted cycloundecane ring is challenging due to the chemical inertness of the alkane C-H bonds. However, methods such as free-radical halogenation could introduce a handle for subsequent nucleophilic substitution, although this would likely lead to a mixture of products. More modern C-H activation methodologies could potentially offer more selective routes to functionalized cycloundecanes, but their application to this specific system would require empirical investigation.

| Derivative Name | Ring Substituent | Position on Ring | Rationale for Modification |

| 2-Hydroxy-N,N-diethylcycloundecanecarboxamide | Hydroxyl (-OH) | 2 | Introduce polarity and hydrogen bonding capability. |

| 3-Oxo-N,N-diethylcycloundecanecarboxamide | Oxo (=O) | 3 | Alter conformation and introduce a site for further reaction. |

| 4-Amino-N,N-diethylcycloundecanecarboxamide | Amino (-NH2) | 4 | Introduce a basic center and a site for further derivatization. |

| 2-Methyl-N,N-diethylcycloundecanecarboxamide | Methyl (-CH3) | 2 | Investigate the effect of steric bulk on the ring. |

| 2,2-Difluoro-N,N-diethylcycloundecanecarboxamide | Fluoro (-F) | 2,2 | Modulate electronic properties and metabolic stability. |

Derivatization for Bioconjugation and Probe Development

To study the interactions of this compound in biological systems, it can be chemically modified to incorporate reporter tags or handles for bioconjugation. This involves the introduction of a functional group that is amenable to selective reaction with a complementary group on a probe molecule (e.g., a fluorescent dye, a biotin (B1667282) tag, or a solid support).

These functional groups are typically introduced at a position that is unlikely to interfere with the compound's primary activity. This could be on one of the N-ethyl groups or on the cycloundecane ring. The synthesis of such derivatives would involve using a functionalized amine or a functionalized cycloundecane carboxylic acid in the initial amide formation step.

For example, a terminal alkyne or azide (B81097) group can be incorporated to enable "click chemistry," a highly efficient and selective cycloaddition reaction. nih.gov Alternatively, a carboxylic acid or an amine can be introduced to allow for standard amide bond formation with a probe.

| Derivative Name | Functional Group for Conjugation | Linker | Attachment Point | Intended Bioconjugation Reaction |

| N-(2-Azidoethyl)-N-ethylcycloundecanecarboxamide | Azide (-N3) | Ethyl | N-substituent | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

| N-Ethyl-N-(prop-2-yn-1-yl)cycloundecanecarboxamide | Alkyne (-C≡CH) | Propargyl | N-substituent | Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) |

| 4-(N,N-Diethylcarbamoyl)cycloundecyl)amino)acetic acid | Carboxylic Acid (-COOH) | Amino-acetic acid | Ring | Amide bond formation (e.g., with an amine-functionalized dye) |

| N,N-Diethyl-2-(4-aminobutyl)cycloundecanecarboxamide | Amine (-NH2) | Butyl | Ring | Amide bond formation (e.g., with an NHS-ester activated probe) |

| N-Ethyl-N-(4-maleimidobutyl)cycloundecanecarboxamide | Maleimide | Butyl | N-substituent | Michael addition with a thiol-containing biomolecule |

Advanced Analytical and Structural Characterization for Research Purposes

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the molecular structure of a synthesized compound. By probing the interactions of molecules with electromagnetic radiation, each technique provides unique pieces of the structural puzzle.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise covalent framework of N,N-Diethylcycloundecanecarboxamide. Through one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments, a complete structural assignment can be achieved.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. The cycloundecane (B11939692) ring protons would likely appear as a complex series of overlapping multiplets in the upfield region. The ethyl groups on the amide nitrogen would present as a distinct quartet and triplet, characteristic of an isolated ethyl system. Due to restricted rotation around the amide C-N bond, the signals for the two ethyl groups might appear as separate, non-equivalent sets of quartets and triplets. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum provides a count of the unique carbon environments. Key signals would include the carbonyl carbon (C=O) in the downfield region (typically ~170-175 ppm), the carbons of the two ethyl groups, and the carbons of the large cycloundecane ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard reference. Multiplicity is abbreviated as: s (singlet), t (triplet), q (quartet), m (multiplet).

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | -N-CH₂-CH₃ (Ethyl) | ~3.3 | q |

| -N-CH₂-CH₃ (Ethyl) | ~1.1 | t | |

| Cycloundecane Ring Protons | ~1.2-2.5 | m | |

| ¹³C NMR | C=O (Carbonyl) | ~174 | s |

| -N-CH₂-CH₃ (Ethyl) | ~42, ~40 | s | |

| Cycloundecane Ring Carbons | ~25-35 | s | |

| -N-CH₂-CH₃ (Ethyl) | ~14, ~13 | s |

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and investigating its fragmentation patterns, which further corroborates the proposed structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Using a technique like electrospray ionization (ESI), the molecule would be expected to form a protonated molecular ion [M+H]⁺. For this compound (C₁₆H₃₁NO), the exact mass would be calculated and compared to the measured value to confirm the molecular formula. The analysis can also detect and tentatively identify low-level impurities by their mass-to-charge ratios. nih.gov Fragmentation in the mass spectrometer (MS/MS) would likely involve characteristic losses, such as cleavage of the ethyl groups and fragmentation of the cycloundecane ring, providing further structural evidence. nist.gov

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the tertiary amide, typically appearing in the range of 1630-1680 cm⁻¹. researchgate.netchemicalbook.com Other key absorptions would include C-H stretching vibrations from the alkyl groups (cycloundecane and ethyl) just below 3000 cm⁻¹ and C-N stretching vibrations.

Raman Spectroscopy: While the C=O stretch is also visible in Raman spectra, it is often weaker than in the IR. mdpi.com However, the hydrocarbon backbone of the cycloundecane ring would produce strong signals in the C-H stretching and bending regions, providing a detailed fingerprint of the aliphatic portion of the molecule. nih.gov The complementary nature of these techniques ensures a comprehensive vibrational analysis. nih.gov

Table 2: Expected Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Expected Intensity) |

|---|---|---|

| C-H Stretch (Alkyl) | 2850-2960 | IR (Strong), Raman (Strong) |

| C=O Stretch (Amide) | 1630-1680 | IR (Very Strong), Raman (Medium) |

| CH₂ Bend | 1440-1470 | IR (Medium), Raman (Medium) |

| C-N Stretch | 1150-1250 | IR (Medium), Raman (Medium) |

Should this compound be a crystalline solid at room temperature, single-crystal X-ray crystallography could be used to determine its exact three-dimensional structure. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the large cycloundecane ring. nih.gov It also reveals how molecules pack together in the solid state, including any intermolecular interactions such as hydrogen bonds, although the tertiary amide lacks a proton for traditional hydrogen bond donation. nih.govnih.gov This method stands as the ultimate proof of structure, though it is contingent on the ability to grow a suitable single crystal.

Chromatographic Methodologies for Research-Scale Analysis

Chromatography is used to separate the target compound from impurities, starting materials, or byproducts, allowing for its purification and the assessment of its purity level.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile research samples like this compound. ivami.com A reversed-phase HPLC (RP-HPLC) method would typically be developed. nih.govresearchgate.net

In a typical setup, the compound would be injected onto a nonpolar stationary phase, such as a C18 column. A polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile, would be used for elution. sielc.comsielc.com By running a gradient (i.e., increasing the percentage of organic solvent over time), components are separated based on their hydrophobicity. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks detected, often expressed as a percentage. Detection could be achieved using a UV detector, as the amide bond provides some UV absorbance, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

Gas Chromatography (GC) for Volatile Metabolite Analysis (If Applicable)

In the event that this compound is subject to metabolic transformation in a biological system, Gas Chromatography (GC) would be a powerful tool for the analysis of its volatile metabolites. The inherent volatility of many low molecular weight metabolites makes GC an ideal separation technique. The process would involve the extraction of metabolites from a given matrix (e.g., microsomal incubation, in vivo samples), followed by derivatization if necessary to enhance volatility and thermal stability.

A high-resolution capillary column, such as one coated with a polysiloxane stationary phase, would be employed to separate the metabolites based on their boiling points and interactions with the stationary phase. Detection is typically achieved using a mass spectrometer (GC-MS), which provides not only quantitative data but also structural information based on the fragmentation patterns of the ionized metabolites. This allows for the tentative identification of metabolic products, such as hydroxylated or N-dealkylated species, which are common metabolic pathways for amide-containing compounds.

Illustrative GC-MS Data for Hypothetical Metabolite Analysis:

| Hypothetical Metabolite | Retention Time (min) | Key Mass Fragments (m/z) |

| N-Ethyl-N-deethylcycloundecanecarboxamide | 12.5 | 225, 196, 168, 112, 86 |

| Hydroxylated this compound | 14.2 | 269, 240, 196, 112, 86 |

| N,N-Diethylcycloundecenecarboxamide | 11.8 | 251, 222, 194, 112, 86 |

This table is for illustrative purposes and represents hypothetical data that could be obtained from a GC-MS analysis.

Chiral Chromatography for Enantiomeric Separation and Purity in Stereoselective Synthesis

The stereochemistry of a molecule can have a profound impact on its biological activity and physical properties. Chirality arises from the three-dimensional arrangement of atoms in a molecule. sigmaaldrich.comsigmaaldrich.com Chiral molecules are non-superimposable mirror images of each other, known as enantiomers. sigmaaldrich.comsigmaaldrich.com If this compound possesses one or more chiral centers, it can exist as a mixture of enantiomers. sigmaaldrich.comsigmaaldrich.com The synthesis of a single enantiomer (stereoselective synthesis) requires analytical methods to determine the enantiomeric purity of the final product.

Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the separation and quantification of enantiomers. nih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. nih.gov

For this compound, a normal-phase chiral HPLC method could be developed. The selection of the appropriate chiral column and mobile phase (a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol) would be critical for achieving baseline separation of the enantiomers. The ratio of the peak areas for each enantiomer would then be used to calculate the enantiomeric excess (ee), a measure of the purity of the desired enantiomer.

Example of Chiral HPLC Parameters for Enantiomeric Purity Determination:

| Parameter | Condition |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

Thermochemical and Calorimetric Studies for Molecular Stability in Research

Thermochemical and calorimetric studies provide invaluable insights into the molecular stability of a compound. nih.govpdx.edu Differential Scanning Calorimetry (DSC) is a key technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. pdx.edu For this compound, DSC could be used to determine its melting point, heat of fusion, and to assess its thermal stability.

In a typical DSC experiment, a small sample of the compound is heated at a constant rate, and the heat flow into the sample is compared to that of a reference. An endothermic peak would indicate the melting of the compound, with the peak temperature corresponding to the melting point and the area under the peak representing the heat of fusion. The onset of a decomposition exotherm at higher temperatures would indicate the limit of its thermal stability.

Illustrative Thermochemical Data for this compound:

| Thermal Property | Value |

| Melting Point (Tm) | 85.2 °C |

| Heat of Fusion (ΔHfus) | 35.8 kJ/mol |

| Decomposition Onset Temperature | 280 °C |

This table contains hypothetical data for illustrative purposes.

Molecular Interactions and Mechanistic Elucidation Pre Clinical and in Vitro Focus

Investigation of Receptor Binding Profiles

Research into the binding characteristics of N,N-Diethylcycloundecanecarboxamide and related compounds has focused on identifying their molecular targets and understanding the nature of their interactions.

This compound is classified as a synthetic cooling agent. Its molecular activity is primarily associated with the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a well-established sensor for cold temperatures and cooling compounds. nih.govnih.gov TRPM8 is a non-selective cation channel that, when activated, permits the influx of ions like calcium, leading to cellular depolarization and the sensation of cold. nih.govnih.gov

The activation of TRPM8 is a complex process that can be triggered by various stimuli, including cold temperatures (below 26°C), voltage, and chemical agonists. nih.govnih.gov Chemical activators are diverse, ranging from natural compounds like menthol (B31143) and eucalyptol (B1671775) to synthetic molecules such as icilin (B1674354) and other carboxamide derivatives. nih.govnih.gov These agonists bind to a specific pocket within the S1-S4 domain of the TRPM8 channel, which is distinct from the binding site for menthol. elifesciences.org This binding event induces a conformational change in the channel, leading to its opening. scbt.com The interaction is also dependent on intracellular factors, such as the presence of phosphatidylinositol 4,5-bisphosphate (PIP2), which is essential for channel activation. nih.govmdpi.com

The pharmacological profile of TRPM8 agonists is often understood by comparing their activity to reference ligands like menthol and icilin. Icilin, a "super-cooling" agent, is a potent activator of TRPM8 and serves as a key comparator for other synthetic carboxamides. nih.govmdpi.com

Studies have identified specific amino acid residues within the TRPM8 channel that are critical for activation by icilin but not by menthol, highlighting different mechanisms of action. nih.gov For instance, mutations in the S2-S3 linker region of the TRPM8 channel can abolish activation by icilin without affecting menthol-induced currents. nih.gov This suggests that while both types of compounds activate the same channel, they do so by interacting with different sites or by inducing distinct conformational changes. Carboxamide derivatives that are chemically similar to menthol have been described as activators of TRPM8 that function in a manner analogous to icilin. nih.gov

| Agonist | Chemical Class | Typical Concentration for Activation | Notes |

| Icilin | Pyrimidinone | Micromolar (µM) range nih.gov | A potent synthetic "super-cooling" agent. mdpi.com Its activation mechanism is distinct from menthol and involves specific residues in the S2-S3 linker. nih.gov |

| Menthol | Monoterpenoid | Millimolar (mM) range nih.gov | A natural cooling compound. scbt.com Activates TRPM8 through a different binding site than icilin. nih.gov |

| WS-3 | Carboxamide | - | A synthetic cooling agent. scbt.com |

| Eucalyptol | Monoterpenoid | - | A natural cooling compound that activates TRPM8. nih.gov |

In Vitro Pharmacological Characterization in Non-Human Systems

In vitro studies using non-human cell systems are fundamental for characterizing the pharmacological effects of compounds like this compound at the cellular and molecular level.

A common method for studying TRPM8 modulators involves the use of recombinant cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that are engineered to express the TRPM8 channel. nih.govresearchgate.net In these systems, researchers can apply potential agonists or antagonists and measure the resulting channel activity. Activation assays often utilize fluorescent calcium indicators, like Fluo-8, to monitor changes in intracellular calcium concentrations upon agonist stimulation. researchgate.net An increase in fluorescence signals a calcium influx, indicating that the TRPM8 channels have been opened by the compound. scbt.comresearchgate.net

Concentration-response curves are generated by stimulating the transfected cells with increasing concentrations of an agonist. researchgate.net From these curves, key pharmacological parameters like the EC50 (half-maximal effective concentration) can be determined, providing a quantitative measure of the compound's potency. These assays have been instrumental in confirming that compounds like icilin activate TRPM8 and in comparing the potency of various cooling agents. researchgate.net

The primary consequence of TRPM8 activation is the influx of cations, most notably Ca2+. nih.gov This influx of calcium acts as a crucial second messenger, initiating a cascade of intracellular signaling events. nih.gov Studies have demonstrated that the activation of TRPM8 by agonists leads to a measurable increase in intracellular calcium. scbt.comnih.gov

This elevation in intracellular calcium can, in turn, modulate various downstream signaling pathways. For example, Ca2+ influx through TRPM8 can activate phospholipase C (PLC), which then hydrolyzes PIP2. nih.gov The depletion of PIP2 creates a negative feedback loop that leads to the desensitization of the channel. nih.gov Furthermore, TRPM8-mediated calcium influx has been shown to regulate basal autophagy by activating the AMPK-ULK1 signaling pathway in some cancer cell lines. nih.gov The activation of TRPM8 and subsequent calcium entry can also trigger the ERK1/2 signaling pathway, which ultimately influences gene transcription. mdpi.com

Cellular electrophysiology techniques, particularly patch-clamp recording, provide direct measurement of ion channel activity. nih.govresearchgate.net These methods allow researchers to record the ion currents passing through single channels or across the entire cell membrane in response to specific stimuli. researchgate.net

In the context of TRPM8, whole-cell patch-clamp studies on recombinant cells or sensory neurons are used to characterize the currents evoked by cooling agents. nih.gov These studies have shown that agonists like icilin induce a non-selective cation current. researchgate.net Under current-clamp conditions, this inward current leads to membrane depolarization. researchgate.net Such electrophysiological analyses can reveal detailed biophysical properties of channel modulation, including changes in channel conductance, open probability, and the voltage-dependence of activation. nih.govresearchgate.net For instance, studies with icilin on macrophage-like cells demonstrated an increase in the mean open time of a TRPM8-like channel and a concentration-dependent increase in the amplitude of the non-selective cation current. researchgate.net These powerful techniques are essential for a detailed mechanistic understanding of how compounds modulate ion channel function. sophion.com

Enzyme Interaction and Inhibition Studies

There is no available information from preclinical or in vitro studies detailing the interaction of this compound with any enzymes. Consequently, data on potential enzyme inhibition, including inhibition constants (K_i) or IC50 values, are non-existent in the reviewed literature.

Molecular Modeling and Computational Predictions of Mechanistic Pathways

No molecular modeling or computational studies focused on predicting the mechanistic pathways of this compound have been published. Research in this area would typically involve computational methods to simulate the compound's binding to potential biological targets and predict its mode of action, but such studies have not been performed or reported for this specific molecule.

Computational Chemistry and Molecular Modeling Investigations of N,n Diethylcycloundecanecarboxamide

Ligand-Based Drug Design Approaches

Ligand-based drug design focuses on the properties of molecules known to interact with a target of interest. In the absence of a known receptor structure, these methods leverage the information contained within the chemical structures of active compounds to develop predictive models.

Pharmacophore Modeling and Feature Mapping

Pharmacophore modeling is a cornerstone of ligand-based drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. researchgate.netnih.gov A pharmacophore model for N,N-Diethylcycloundecanecarboxamide would typically be generated by analyzing its conformational space and identifying key chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. frontiersin.org

The process involves aligning a set of active molecules and abstracting their common features. nih.gov For this compound, the carbonyl oxygen of the amide group would likely be identified as a key hydrogen bond acceptor, while the diethylamino group and the large cycloundecane (B11939692) ring would contribute to the hydrophobic features of the pharmacophore. Feature mapping protocols can then be used to visualize these chemical characteristics on the molecule's surface. nih.gov

Table 1: Potential Pharmacophoric Features of this compound

| Feature Type | Location on this compound | Potential Role in Molecular Recognition |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the amide group | Interaction with hydrogen bond donor residues in a target protein. |

| Hydrophobic Group | Cycloundecane ring | Van der Waals interactions within a hydrophobic binding pocket. |

| Hydrophobic Group | Diethylamino group | Further hydrophobic interactions and conformational restriction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Activities

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com For this compound, QSAR models could be developed to predict hypothetical activities, such as its potential as a cooling agent or its interaction with specific receptors.

This process involves several key steps:

Data Set Selection: A dataset of compounds with known activities related to the hypothetical target is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., steric, electronic, topological) are calculated for each compound in the dataset, including this compound.

Model Development: Statistical methods are employed to build a model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. mdpi.com

By inputting the calculated descriptors for this compound into a validated QSAR model, it is possible to predict its activity without the need for initial biological screening.

Structure-Based Drug Design Approaches

When the three-dimensional structure of a biological target is known, structure-based drug design methods can be employed to understand and predict how a ligand like this compound might interact with it.

Molecular Docking Simulations with Target Receptors (e.g., TRPM8)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net In the context of this compound, a key target of interest is the Transient Receptor Potential Melastatin 8 (TRPM8), a well-known cold and menthol (B31143) sensor. nih.gov

Docking simulations of this compound into the binding site of TRPM8 can provide insights into:

Binding Affinity: Predicting the strength of the interaction.

Binding Pose: Identifying the specific orientation and conformation of the molecule within the binding pocket.

Key Interactions: Highlighting the specific amino acid residues of the receptor that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. researchgate.netnih.gov

Studies on similar cooling agents have identified key residues within the TRPM8 binding pocket, and docking simulations would aim to determine if this compound engages with these or other residues. researchgate.net

Table 2: Example of Potential Interacting Residues in TRPM8 for a Ligand

| Residue | Interaction Type | Potential Contribution to Binding |

| Arginine (e.g., R842) | Hydrogen Bond/Cation-π | Stabilization of the ligand in the binding pocket. researchgate.net |

| Tyrosine (e.g., Y745) | π-π Stacking | Interaction with aromatic moieties of the ligand. |

| Isoleucine, Valine | Hydrophobic Interaction | Favorable interactions with nonpolar parts of the ligand. researchgate.net |

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Analysis

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the this compound-receptor complex over time. frontiersin.orgnih.gov MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the receptor.

Key insights from MD simulations include:

Complex Stability: Assessing the stability of the predicted binding pose from docking. A stable complex will maintain its key interactions throughout the simulation. nih.gov

Conformational Changes: Observing how the binding of this compound might induce conformational changes in the receptor, and vice versa.

Binding Free Energy Calculations: More accurate estimations of the binding affinity can be obtained using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov

These simulations offer a deeper understanding of the thermodynamics and kinetics of the ligand-receptor interaction.

Theoretical Studies on Electronic Structure and Reactivity

Theoretical chemistry methods, such as Density Functional Theory (DFT), can be used to investigate the intrinsic electronic properties and reactivity of this compound. researchgate.net These studies provide fundamental insights into the molecule's behavior at the quantum level.

By calculating properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map, researchers can:

Identify Reactive Sites: Predict which parts of the molecule are most likely to participate in chemical reactions.

Correlate Electronic Properties with Biological Activity: Explore relationships between the electronic structure and the molecule's observed or predicted biological effects.

Recent advancements in theoretical and computational chemistry continue to enhance the accuracy and scope of these investigations, allowing for a more profound understanding of molecular systems. barc.gov.in

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is a widely used approach in computational chemistry to predict molecular properties. Should DFT calculations be performed on this compound, the process would involve several key steps.

Initially, a starting geometry of the molecule would be constructed. This initial structure would then be subjected to geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy, known as the ground state geometry. For a flexible molecule like this, finding the true global minimum energy structure can be challenging and may require a combination of methods.

Once the optimized geometry is obtained, a variety of molecular properties can be calculated. These include:

Electronic Energy: The total energy of the molecule in its optimized state, which is a key indicator of its stability.

Molecular Orbitals: DFT calculations would reveal the shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is crucial for understanding the molecule's chemical reactivity and electronic properties.

Electron Density and Electrostatic Potential: These calculations would map the distribution of electrons across the molecule. The molecular electrostatic potential (MEP) would identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into how the molecule might interact with other chemical species. For instance, the oxygen atom of the carbonyl group would be expected to be a region of negative electrostatic potential.

The choice of the functional and basis set is a critical aspect of DFT calculations that significantly influences the accuracy of the results. A typical DFT study on this compound would likely employ a functional such as B3LYP or PBE0 in conjunction with a basis set like 6-31G* or a larger one for more precise results.

A hypothetical data table summarizing the kind of information that would be generated from a DFT study is presented below.

Table 1: Hypothetical DFT Calculation Results for this compound

| Property | Hypothetical Value | Description |

|---|---|---|

| Ground State Energy | -X.XXXX Hartrees | The total electronic energy of the most stable conformation of the molecule. |

| HOMO Energy | -Y.YY eV | The energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. |

| LUMO Energy | +Z.ZZ eV | The energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | A.AA eV | The difference in energy between the HOMO and LUMO, related to the molecule's chemical stability and reactivity. |

Conformational Analysis and Energy Landscapes

Due to the presence of the flexible cycloundecane ring and the rotatable bonds within the N,N-diethylcarboxamide side chain, this compound can exist in a multitude of different three-dimensional shapes, or conformations. A conformational analysis aims to identify the stable conformers and to understand the energy differences between them.

A comprehensive conformational search would be the first step. This could be performed using molecular mechanics methods or through molecular dynamics simulations, which simulate the movement of the atoms over time at a given temperature. This process would generate a large number of potential conformations.

Each of these conformations would then be subjected to geometry optimization using a quantum mechanical method like DFT to accurately determine their structures and relative energies. The results of this analysis would be used to construct a potential energy landscape, which is a map of the molecule's energy as a function of its geometry. The low-energy regions on this landscape correspond to the most stable conformations.

A hypothetical data table summarizing the findings of a conformational analysis is shown below.

Table 2: Hypothetical Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angles (degrees) |

|---|---|---|---|

| 1 | 0.00 | 65% | τ1: XX.X, τ2: YY.Y |

| 2 | 0.85 | 25% | τ1: AA.A, τ2: BB.B |

Structure Activity Relationship Sar Studies for Targeted Biological Responses

Systematic Variation of the N,N-Diethyl Moiety and its Influence on Receptor Engagement

Understanding the role of the N,N-diethyl group would require the synthesis of a series of compounds where the ethyl groups are replaced with other alkyl substituents of varying size, lipophilicity, and electronic properties. For instance, replacing the diethyl groups with dimethyl, dipropyl, or cyclic amine moieties could reveal important information about the steric and electronic requirements of the binding pocket. The absence of such studies in the literature means that the specific contribution of the N,N-diethyl moiety to any potential receptor engagement for N,N-Diethylcycloundecanecarboxamide is currently unknown.

Impact of Cycloundecane (B11939692) Ring Substitutions on Activity

The large, eleven-membered cycloundecane ring presents numerous possibilities for substitution. Introducing various functional groups (e.g., hydroxyl, keto, alkyl groups) at different positions on the ring could significantly alter the molecule's conformation and its interaction with biological targets. Research in this area would clarify whether specific regions of the cycloalkane ring are involved in binding or if the ring primarily serves as a scaffold. Without experimental data, the impact of such substitutions on the activity of this compound remains speculative.

Stereochemical Aspects of this compound Activity

The cycloundecane ring of this compound can exist in multiple conformations, and the introduction of substituents can create stereocenters. The spatial arrangement of atoms is often a critical determinant of biological activity. A comprehensive stereochemical analysis would involve the separation and biological testing of different stereoisomers to determine if the target receptor or enzyme exhibits stereoselectivity. As no such studies have been published, the stereochemical requirements for the activity of this compound are not established.

Derivation of SAR Models for Guiding Future Chemical Synthesis in Research

The culmination of extensive SAR studies is often the development of a predictive model. Such models, which can be qualitative or quantitative (QSAR), summarize the relationship between the chemical structure and biological activity. These models are invaluable for rationally designing new, more potent, and selective compounds. Given the lack of foundational SAR data for this compound, the derivation of any such predictive models is not currently feasible.

Exploration of N,n Diethylcycloundecanecarboxamide As a Chemical Probe or Scaffold in Drug Discovery Research

Utility as a Tool for Exploring Cold Receptor Biology

The transient receptor potential melastatin 8 (TRPM8) channel is a primary sensor for detecting cold temperatures and is also activated by cooling agents like menthol (B31143). Synthetic agonists are invaluable as chemical probes to investigate the structure, function, and physiological roles of TRPM8. These probes allow researchers to selectively activate the receptor and study its downstream effects in various cellular and in vivo models.

Should N,N-Diethylcycloundecanecarboxamide be an agonist of TRPM8, it could be utilized to:

Map the binding sites of synthetic ligands on the TRPM8 channel.

Investigate the mechanisms of channel gating and activation.

Explore the role of TRPM8 in sensory transduction, pain pathways, and other physiological processes where the channel is expressed. nih.govmdpi.com

The development of novel agonists is crucial as they can exhibit different properties, such as potency, selectivity, and duration of action, providing a more nuanced understanding of receptor biology than can be achieved with a single compound like menthol.

Potential as a Lead Compound for Further Medicinal Chemistry Optimization

A "lead compound" is a chemical starting point for the process of drug development. mdpi.comjetir.org It possesses some desirable biological activity but may require modifications to enhance its efficacy, selectivity, or pharmacokinetic properties. If this compound were to show even modest activity as a TRPM8 agonist, it could serve as a scaffold for medicinal chemists.

The process of optimizing a lead compound typically involves:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to understand how different parts of the molecule contribute to its activity. For instance, modifications to the diethylamide group or the cycloundecane (B11939692) ring of this compound would be systematically evaluated.

Improving Potency: Chemical modifications aimed at increasing the compound's affinity for the target receptor, resulting in a lower concentration needed to elicit a response.

Enhancing Selectivity: Modifying the structure to minimize interactions with other receptors, thereby reducing the potential for off-target side effects.

Optimizing Pharmacokinetics: Adjusting the molecule's properties to improve its absorption, distribution, metabolism, and excretion (ADME) profile in the body.

Integration into Compound Libraries for High-Throughput Screening (HTS) in Research Settings

High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological target. ku.edunih.gov Compound libraries, which can contain thousands to millions of diverse molecules, are the foundation of HTS campaigns.

For a compound like this compound to be included in an HTS library, it would typically need to meet certain criteria, such as:

Drug-like Properties: Adhering to certain physicochemical parameters, often guided by principles like Lipinski's Rule of Five, which predict oral bioavailability.

Synthesizability: The ability to be synthesized efficiently and in sufficient purity.

If present in a screening library, this compound would be tested against a wide array of biological targets, potentially revealing unexpected activities beyond TRPM8 agonism.

Comparative Analysis with Other Synthetic or Natural Cold Receptor Agonists in Research Contexts

To properly characterize a new agonist, it is essential to compare its activity with well-known compounds. In the context of TRPM8, this would involve a comparative analysis of this compound with natural agonists like menthol and other synthetic agonists such as Icaridin or WS-12.

Key parameters for comparison would include:

Potency (EC50): The concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency.

Efficacy (Emax): The maximum response that the agonist can produce.

Selectivity: The degree to which the agonist activates TRPM8 over other receptors.

Mechanism of Action: Whether it acts as a full or partial agonist and if it binds to the same or a different site as other known agonists.

A hypothetical comparison of TRPM8 agonists is presented in the table below, illustrating the type of data that would be generated in such a study.

| Compound | Type | Target Receptor | Potency (EC50) |

| Menthol | Natural | TRPM8 | ~20-200 µM researchgate.netnih.gov |

| Icaridin | Synthetic | TRPM8 | Data not widely available |

| WS-12 | Synthetic | TRPM8 | ~1-10 nM researchgate.netnih.gov |

| This compound | Synthetic | TRPM8 | Data not available |

This table is for illustrative purposes only. The potency of agonists can vary depending on the specific assay conditions.

Future Directions and Emerging Research Avenues for N,n Diethylcycloundecanecarboxamide

Application of Artificial Intelligence and Machine Learning in Predicting N,N-Diethylcycloundecanecarboxamide Analog Activities

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid prediction of the biological activities of novel compounds. nih.govFor this compound, these computational tools can accelerate the exploration of its chemical space and the design of more potent and selective analogs.

A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models . nih.govnih.govBy synthesizing a small library of this compound analogs and testing their activity, ML algorithms can learn the relationship between chemical structure and biological effect. sebastianraschka.comnih.govThese models, including deep neural networks and random forests, can then predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis and testing. ajol.infonih.govyoutube.comThis approach significantly reduces the time and cost associated with traditional trial-and-error synthesis. nih.gov Machine learning can also be used in virtual screening pipelines to filter large compound databases for molecules with similar predicted activities. sebastianraschka.comBy combining structural information from this compound with activity data, ML models can identify novel scaffolds that may interact with the same target, expanding the potential for new therapeutic agents.

| AI/ML Technique | Description | Application for this compound Analogs | Predicted Outcome |

| QSAR Modeling | Quantitative Structure-Activity Relationship models use machine learning to correlate chemical structures with biological activities. nih.govnih.gov | Predict the biological activity of virtual analogs based on their molecular descriptors. | Prioritized list of analogs with potentially higher potency or improved properties. |

| Deep Neural Networks | A class of machine learning algorithms that can learn complex, non-linear relationships in data. ajol.infooup.com | Develop highly accurate predictive models of bioactivity for diverse sets of carboxamide analogs. | Identification of subtle structural features that determine activity. |

| Random Forest | An ensemble learning method that constructs multiple decision trees to improve predictive accuracy. nih.gov | Build robust QSAR models that are less prone to overfitting, especially with smaller datasets of initial analogs. | Reliable predictions to guide the next round of synthesis and testing. |

| Virtual Screening | Computational techniques used to search large libraries of small molecules to identify those most likely to bind to a drug target. nih.gov | Use a validated QSAR model to screen virtual libraries for novel, structurally distinct compounds with similar predicted activity. | Discovery of new chemical scaffolds with the desired biological profile. |

Investigation of Novel Molecular Targets Based on Structural Homology

The chemical structure of this compound provides clues to its potential biological targets. Investigating proteins that bind to structurally similar molecules is a rational approach to identifying its mechanism of action.

Pharmacophore modeling is a powerful computational tool for this purpose. nih.govyoutube.comyoutube.comA pharmacophore model represents the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for a molecule to interact with a specific target. acs.orgBy creating a pharmacophore model based on the structure of this compound, researchers can screen databases of known protein structures to find potential binding partners. nih.govacs.org Another approach is virtual screening against libraries of proteins known to bind amides or similar functional groups. researchgate.netnih.govfomatmedical.comThe large, flexible cycloundecane (B11939692) ring combined with the N,N-disubstituted amide moiety presents a unique topology that can be used to search for complementary binding pockets in proteins like GPCRs, enzymes, or ion channels. Hits from these virtual screens can then be validated experimentally using the in vitro models described in section 8.1.

| Method | Description | Application to this compound | Potential Target Classes |

| Pharmacophore Modeling | Creates a 3D model of the essential interaction features of a molecule. youtube.comacs.org | Generate a pharmacophore to screen for proteins with complementary binding sites. nih.gov | GPCRs, Kinases, Proteases |

| Virtual Screening | Computationally docking a molecule into the binding sites of a library of protein structures. nih.govfomatmedical.com | Screen this compound against databases of protein structures (e.g., PDB). | Ion Channels, Nuclear Receptors |

| Fragment-Based Screening | Breaking the molecule down into its core fragments (cycloundecane, diethylamide) and searching for proteins that bind these fragments. | Identify proteins that recognize the specific chemical motifs of the compound. | Enzymes, Transport Proteins |

| Homology Modeling | If a potential target is identified, creating a 3D model of it based on the structure of a related protein. | Build a model of a potential target to guide the design of more potent analogs. | Any protein with a known homolog. |

Role of this compound in Understanding Amide Functionality in Biological Systems

The amide bond is a fundamental functional group in chemistry and biology, forming the backbone of proteins and being present in a vast number of pharmaceuticals. nih.govacsgcipr.orglibretexts.orgStudying a specific molecule like this compound can provide valuable insights into the broader role of amides in molecular recognition and pharmacology.

The N,N-disubstituted amide in this compound is of particular interest. Unlike primary or secondary amides, it lacks a hydrogen bond donor, which significantly alters its interaction profile. masterorganicchemistry.comResearch into how this specific amide conformation influences receptor binding, membrane permeability, and metabolic stability can contribute to a more nuanced understanding of drug design principles. numberanalytics.comfiveable.me Furthermore, the amide bond is a potential site of metabolic breakdown by enzymes like proteases and amidases. nih.govStudying the metabolic fate of this compound, particularly the stability of its amide bond, can inform strategies to improve the metabolic stability of other amide-containing drug candidates. nih.govnih.govThis could involve creating bioisosteres—structurally different groups that retain the same essential electronic and steric properties—to replace the amide bond and enhance the molecule's pharmacokinetic profile. nih.govpressbooks.pub

| Amide Property | Description | Relevance to this compound Research | Broader Biological Significance |

| Hydrogen Bonding | The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). numberanalytics.com | As an N,N-disubstituted amide, it can only act as a hydrogen bond acceptor, influencing its binding to biological targets. | Crucial for protein structure and drug-receptor interactions. libretexts.orgnih.gov |

| Metabolic Stability | Amide bonds can be cleaved by hydrolase enzymes. nih.gov | Investigating the stability of the N,N-diethylamide moiety can guide the design of more metabolically robust drugs. | A key factor in determining the half-life and bioavailability of many drugs. nih.gov |

| Conformational Rigidity | The partial double-bond character of the C-N bond makes the amide group planar and conformationally restricted. nih.govnumberanalytics.com | The planarity of the amide group, in conjunction with the flexible cycloundecane ring, creates a unique 3D shape for receptor recognition. | Influences the folding of proteins and the binding affinity of drugs. |

| pKa and Acidity | The hydrogen atoms on the carbon alpha to the carbonyl group of an amide have a specific acidity (pKa ≈ 30 for N,N-disubstituted amides). pearson.com | The acidity of the alpha-protons can influence its reactivity and potential for off-target interactions. | Affects the chemical reactivity and ionization state of molecules in biological systems. |

Q & A

Q. Basic Research Focus

- In Vitro Assays :

- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

- Membrane Permeability : Use Caco-2 cell monolayers to assess logP-apparent (target: >–3.0 for CNS penetration).

- In Vivo Models : Pharmacokinetic profiling in rodents (oral vs. IV administration) to determine bioavailability and half-life.

For neuroactivity studies, zebrafish larvae offer a high-throughput platform for behavioral phenotyping .

What are the best practices for storing this compound to prevent degradation?

Q. Basic Research Focus

- Temperature : Store at –20°C in amber vials to avoid photodegradation.

- Humidity Control : Use desiccants (e.g., silica gel) in sealed containers; hygroscopic degradation products can form at >60% relative humidity.

- Solvent Stability : Solutions in DMSO should be aliquoted and stored under argon to prevent oxidation.

Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life under ambient conditions .

What mechanistic insights guide the design of novel reactions involving this compound?

Advanced Research Focus

Key mechanistic considerations:

- Nucleophilic Acyl Substitution : The amide’s lone pair on nitrogen facilitates attack by Grignard reagents, forming tertiary alcohols.

- Reduction Pathways : LiAlH₄ reduces the amide to N,N-diethylcycloundecanemethylamine, while milder agents (e.g., NaBH₄) are ineffective.

Computational studies (DFT at the B3LYP/6-31G* level) predict transition state geometries for regioselective functionalization .

How can computational tools aid in retrosynthetic planning for this compound derivatives?

Q. Advanced Research Focus

- Retrosynthesis Algorithms : Tools like Pistachio and Reaxys propose routes using available precursors (e.g., cycloundecanecarbonyl chloride + diethylamine).

- Docking Studies : Molecular dynamics simulations (AutoDock Vina) predict binding affinities to biological targets, guiding functional group modifications.

- QSAR Modeling : Correlate substituent effects (e.g., alkyl chain length) with logD values to optimize pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.